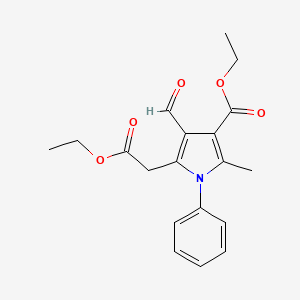![molecular formula C23H20FN3O2 B14948804 N-[(Z)-1-({[2-(2-fluorophenyl)ethyl]amino}carbonyl)-2-pyridin-3-ylvinyl]benzamide](/img/structure/B14948804.png)
N-[(Z)-1-({[2-(2-fluorophenyl)ethyl]amino}carbonyl)-2-pyridin-3-ylvinyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-N-[2-(2-FLUOROPHENYL)ETHYL]-2-(PHENYLFORMAMIDO)-3-(PYRIDIN-3-YL)PROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a phenylformamido group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[2-(2-FLUOROPHENYL)ETHYL]-2-(PHENYLFORMAMIDO)-3-(PYRIDIN-3-YL)PROP-2-ENAMIDE typically involves multiple steps, starting from commercially available starting materials. The process may include:
Formation of the Fluorophenyl Ethyl Intermediate: This step involves the reaction of a fluorophenyl compound with an ethylating agent under controlled conditions.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with phenylformamide to form the phenylformamido group.
Pyridinyl Group Introduction: Finally, the pyridinyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-[2-(2-FLUOROPHENYL)ETHYL]-2-(PHENYLFORMAMIDO)-3-(PYRIDIN-3-YL)PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2Z)-N-[2-(2-FLUOROPHENYL)ETHYL]-2-(PHENYLFORMAMIDO)-3-(PYRIDIN-3-YL)PROP-2-ENAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2Z)-N-[2-(2-FLUOROPHENYL)ETHYL]-2-(PHENYLFORMAMIDO)-3-(PYRIDIN-3-YL)PROP-2-ENAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-N-[2-(2-CHLOROPHENYL)ETHYL]-2-(PHENYLFORMAMIDO)-3-(PYRIDIN-3-YL)PROP-2-ENAMIDE
- (2Z)-N-[2-(2-BROMOPHENYL)ETHYL]-2-(PHENYLFORMAMIDO)-3-(PYRIDIN-3-YL)PROP-2-ENAMIDE
Uniqueness
The uniqueness of (2Z)-N-[2-(2-FLUOROPHENYL)ETHYL]-2-(PHENYLFORMAMIDO)-3-(PYRIDIN-3-YL)PROP-2-ENAMIDE lies in its fluorophenyl group, which imparts distinct electronic and steric properties compared to its chloro and bromo analogs. These differences can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C23H20FN3O2 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[(Z)-3-[2-(2-fluorophenyl)ethylamino]-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C23H20FN3O2/c24-20-11-5-4-8-18(20)12-14-26-23(29)21(15-17-7-6-13-25-16-17)27-22(28)19-9-2-1-3-10-19/h1-11,13,15-16H,12,14H2,(H,26,29)(H,27,28)/b21-15- |
InChI Key |
PVHCQKUOPAXBQF-QNGOZBTKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CN=CC=C2)/C(=O)NCCC3=CC=CC=C3F |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CN=CC=C2)C(=O)NCCC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-4,5,6-trimethyl-N-(quinolin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14948732.png)
![7-nitro-10-(3-nitrophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14948737.png)
![(2E)-2-cyano-N-(3,4-dimethylphenyl)-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B14948745.png)

![4,6-dihydrazinyl-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B14948763.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B14948771.png)
![3-({3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}amino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B14948773.png)
![3-Nitro-9-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-2-amine](/img/structure/B14948778.png)
![2-(2,4'-dioxo-3',4'-dihydro-1'H-spiro[indole-3,2'-quinazolin]-1(2H)-yl)-N,N-diethylacetamide](/img/structure/B14948784.png)
![3-[(E)-2-(thiophen-2-yl)ethenyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B14948790.png)

![ethyl 4-({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B14948807.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B14948810.png)
![(2E)-2-[4-(5-bromo-2,4-dimethoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide](/img/structure/B14948818.png)
